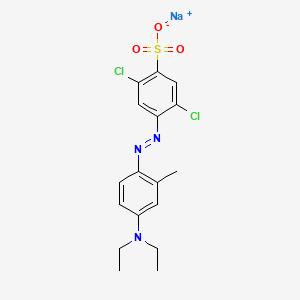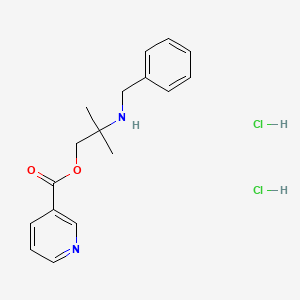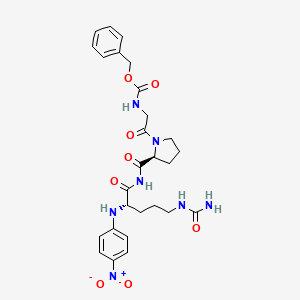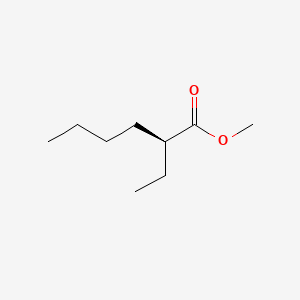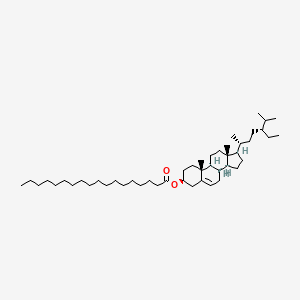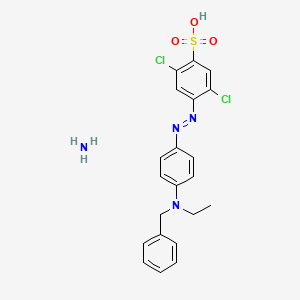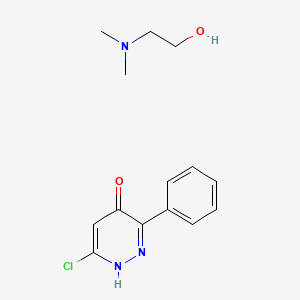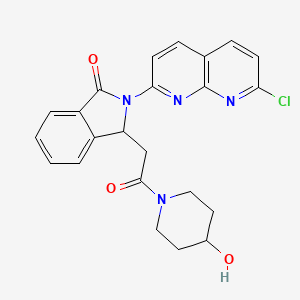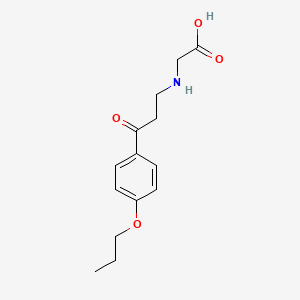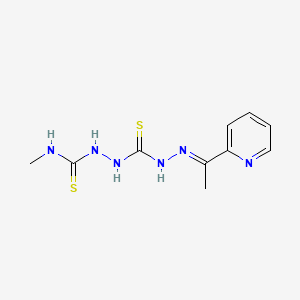
Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is a complex organic compound that belongs to the class of thiosemicarbazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous monitoring systems can help in achieving consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand for metal complexes. Its interactions with biological molecules can provide insights into its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound may be explored for their potential as antimicrobial or anticancer agents. The ability to modify its structure allows for the development of compounds with specific biological activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- include other thiosemicarbazides and their derivatives
Properties
CAS No. |
127142-67-0 |
|---|---|
Molecular Formula |
C10H14N6S2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C10H14N6S2/c1-7(8-5-3-4-6-12-8)13-15-10(18)16-14-9(17)11-2/h3-6H,1-2H3,(H2,11,14,17)(H2,15,16,18)/b13-7+ |
InChI Key |
FNNUVXCEIARERO-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC)/C1=CC=CC=N1 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


